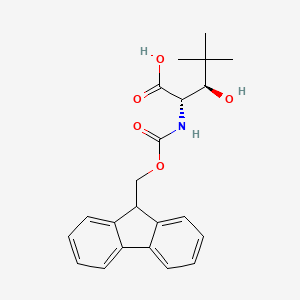

Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid is a nonproteinogenic amino acid derivative It is protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is commonly used in solid-phase peptide synthesis (SPPS)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid typically involves multiple steps. One common method starts with the preparation of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to produce the corresponding Fmoc Garner’s enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the Fmoc Garner’s enoate is then performed, yielding the desired product with high diastereoselectivity and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of solid-phase peptide synthesis (SPPS) and the use of Fmoc protection are widely applied in the pharmaceutical industry for the large-scale production of peptides and related compounds.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The amino group can be reduced to an amine.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: The Fmoc group is usually removed using piperidine in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amino group would yield an amine.

Scientific Research Applications

Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid has several applications in scientific research:

Biology: The compound can be incorporated into peptides to study their biological activity and interactions with enzymes and receptors.

Medicine: Peptides containing this compound can be used as potential drug candidates for various diseases.

Industry: It is used in the pharmaceutical industry for the development of new peptide-based drugs.

Mechanism of Action

The mechanism of action of Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid depends on its incorporation into peptides and their subsequent interactions with biological targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. Once incorporated into a peptide, the compound can interact with enzymes, receptors, and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Fmoc-(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid: Similar in structure but with a different side chain.

Fmoc-(2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid: Contains a phosphonate group instead of a hydroxyl group.

Uniqueness

Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid is unique due to its specific stereochemistry and the presence of a hydroxyl group, which can participate in hydrogen bonding and other interactions. This makes it a valuable building block for the synthesis of peptides with specific structural and functional properties .

Biological Activity

Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid (Fmoc-DmpA) is a non-proteinogenic amino acid that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by an amino group, a hydroxyl group, and a branched pentanoic acid backbone, allows for diverse applications in synthetic and biological contexts. This article reviews the biological activity of Fmoc-DmpA, synthesizing findings from recent studies and providing a comprehensive overview of its potential mechanisms of action.

- Molecular Formula : C22H25NO5

- Molecular Weight : 383.44 g/mol

- CAS Number : 1292765-13-9

Fmoc-DmpA's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. It can act as both a substrate and an inhibitor, influencing various metabolic pathways. The presence of hydroxyl and amino functional groups facilitates these interactions, allowing for modulation of enzyme activity.

Enzyme Inhibition

Research indicates that Fmoc-DmpA can inhibit certain enzymes involved in metabolic processes. For example:

- Protease Inhibition : Studies have shown that Fmoc-DmpA derivatives can inhibit serine proteases, which play critical roles in protein digestion and cell signaling. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access.

Antimicrobial Activity

Preliminary studies suggest that Fmoc-DmpA exhibits antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been hypothesized as a potential mechanism for its antimicrobial effects.

Neuropharmacological Effects

Fmoc-DmpA has been investigated for its neuropharmacological properties. It may influence neurotransmitter systems by acting on receptors associated with mood regulation and cognitive function. This suggests potential therapeutic applications in treating neurological disorders.

Case Study 1: Enzyme Interaction

In a study examining the interaction of Fmoc-DmpA with serine proteases, researchers found that the compound effectively inhibited enzyme activity in vitro. The binding affinity was measured using kinetic assays, revealing a significant decrease in enzymatic turnover rates when Fmoc-DmpA was present.

Case Study 2: Antimicrobial Testing

Another study tested Fmoc-DmpA against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that the compound displayed notable inhibitory effects on bacterial growth, with minimum inhibitory concentration (MIC) values suggesting effective antimicrobial potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2S,3R)-3-Methylglutamate | Methyl group on glutamate backbone | Neurotransmitter properties |

| (2S,3R)-3-Amino-2-Hydroxydecanoic Acid | Hydroxyl group on decanoic acid | Potential anti-inflammatory effects |

| (2S,3R)-3-Amino-2-Hydroxy-4-Phenylbutyric Acid | Phenyl group addition | Inhibitor of enkephalinase |

Synthesis and Industrial Applications

The synthesis of Fmoc-DmpA typically involves enantioselective methods to ensure purity and correct stereochemistry. Common synthetic routes include:

- Use of Chiral Catalysts : Employing chiral auxiliaries to facilitate selective reactions.

- Biocatalysis : Utilizing engineered microbial strains for efficient production.

Industrial applications are broad, ranging from pharmaceutical development to fine chemical synthesis.

Properties

Molecular Formula |

C22H25NO5 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4,4-dimethylpentanoic acid |

InChI |

InChI=1S/C22H25NO5/c1-22(2,3)19(24)18(20(25)26)23-21(27)28-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-19,24H,12H2,1-3H3,(H,23,27)(H,25,26)/t18-,19-/m0/s1 |

InChI Key |

DWSWJZBOHZBSAT-OALUTQOASA-N |

Isomeric SMILES |

CC(C)(C)[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Canonical SMILES |

CC(C)(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.